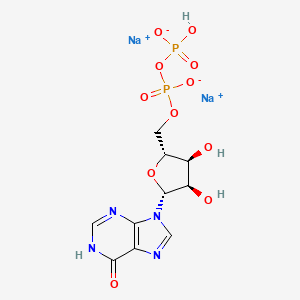
Inosine-5'-diphosphoric acid disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inosine-5’-diphosphoric acid disodium salt is a naturally occurring nucleotide that plays a crucial role in various metabolic pathways. It consists of an inosine base linked to a diphosphate group and two sodium ions. This compound is involved in nucleic acid synthesis and energy transfer processes, making it a vital intermediate in cellular functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Inosine-5’-diphosphoric acid disodium salt can be synthesized from inosine monophosphate through phosphorylation reactions. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride or pyrophosphate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of inosine-5’-diphosphoric acid disodium salt often involves microbial fermentation. Specific strains of bacteria or yeast are cultured in nutrient-rich media, where they produce inosine monophosphate. This intermediate is then enzymatically converted to inosine-5’-diphosphoric acid disodium salt. The final product is isolated and purified using techniques such as ion-exchange chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Inosine-5’-diphosphoric acid disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form inosine-5’-triphosphate.
Reduction: Reduction reactions can convert it back to inosine monophosphate.
Substitution: It can participate in nucleophilic substitution reactions, where the diphosphate group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions
Major Products
Oxidation: Inosine-5’-triphosphate.
Reduction: Inosine monophosphate.
Substitution: Various substituted inosine derivatives
Aplicaciones Científicas De Investigación
Inosine-5’-diphosphoric acid disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of nucleotides and nucleosides.
Biology: It plays a role in studying metabolic pathways and enzyme kinetics.
Medicine: It is investigated for its potential therapeutic effects in treating neurodegenerative diseases and cancer.
Industry: It is used in the production of flavor enhancers and as a component in certain biochemical assays .
Mecanismo De Acción
Inosine-5’-diphosphoric acid disodium salt exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes involved in nucleic acid synthesis and energy transfer. The compound is converted to inosine-5’-triphosphate, which then participates in the synthesis of DNA and RNA. Additionally, it plays a role in cellular signaling by modulating the activity of certain kinases and phosphatases .
Comparación Con Compuestos Similares
Similar Compounds
- Inosine-5’-monophosphate disodium salt
- Guanosine-5’-diphosphate sodium salt
- Adenosine-5’-triphosphate disodium salt
Uniqueness
Inosine-5’-diphosphoric acid disodium salt is unique due to its specific role in both nucleic acid synthesis and energy transfer. Unlike inosine-5’-monophosphate, which is primarily involved in nucleotide synthesis, inosine-5’-diphosphoric acid disodium salt also participates in energy metabolism. Compared to guanosine-5’-diphosphate and adenosine-5’-triphosphate, it has distinct biochemical properties that make it suitable for specific research and industrial applications .
Propiedades
Número CAS |
54735-61-4 |
|---|---|
Fórmula molecular |
C10H12N4Na2O11P2 |
Peso molecular |
472.15 g/mol |
Nombre IUPAC |
disodium;(2R,3S,4R,5R)-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]-5-(6-oxo-1H-purin-9-yl)oxolane-3,4-diolate |
InChI |
InChI=1S/C10H12N4O11P2.2Na/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;/q-2;2*+1/t4-,6-,7-,10-;;/m1../s1 |
Clave InChI |
VNWWTAAOJQXDNS-IDIVVRGQSA-N |
SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |
SMILES isomérico |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)[O-])[O-].[Na+].[Na+] |
SMILES canónico |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)[O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















